

# (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride physical and chemical properties

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## Compound of Interest

Compound Name: (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

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An In-depth Technical Guide to **(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride**, also known as L-Serine tert-butyl ester hydrochloride. It includes a summary of its properties, detailed experimental protocols, and visualizations of key processes. This document is intended to be a valuable resource for professionals in the fields of chemical research and drug development.

## Physical and Chemical Properties

**(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride** is a derivative of the amino acid L-serine, where the carboxylic acid group is protected as a tert-butyl ester.<sup>[1]</sup> This modification enhances its solubility in organic solvents and makes it a versatile building block in peptide synthesis and other organic reactions.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride**

Property	Value	Source(s)
IUPAC Name	tert-butyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride	[2]
Synonyms	L-Serine tert-butyl ester hydrochloride, H-Ser-OtBu·HCl	[2]
CAS Number	106402-41-9	[2]
Molecular Formula	C <sub>7</sub> H <sub>16</sub> ClNO <sub>3</sub>	[2]
Molecular Weight	197.66 g/mol	[2]
Appearance	White to off-white powder	[1]
Melting Point	Not definitively reported; a related compound, O-tert-Butyl-L-serine t-butyl ester hydrochloride, has a melting point range of 124 - 159 °C.	
Boiling Point	Data not available	
Solubility	Soluble in water and ethanol; almost insoluble in chloroform and ether. The hydrochloride salt form enhances solubility. [1][3] The solubility of amino acid esters is generally influenced by the nature of the solvent, with decreased solubility in more hydrophobic organic solvents.	
InChI	InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m0./s1	[2]

InChIKey	TUDHOGYHZNNYHW-JEDNCBNOSA-N	<a href="#">[2]</a>
SMILES	CC(C)(C)OC(=O)--INVALID-LINK--N.Cl	<a href="#">[2]</a>
Storage	Store at 2°C - 8°C in a well-closed container. Some suppliers recommend storage at ≤ -15 °C. <a href="#">[1]</a>	

## Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride** are not readily available in peer-reviewed literature. However, general methods for the preparation of amino acid tert-butyl esters can be adapted.

## Synthesis

A common method for the synthesis of amino acid tert-butyl esters involves the esterification of the corresponding amino acid. Two potential routes are described below.

### Method 1: Reaction with Isobutylene

This method involves the direct esterification of L-serine with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.

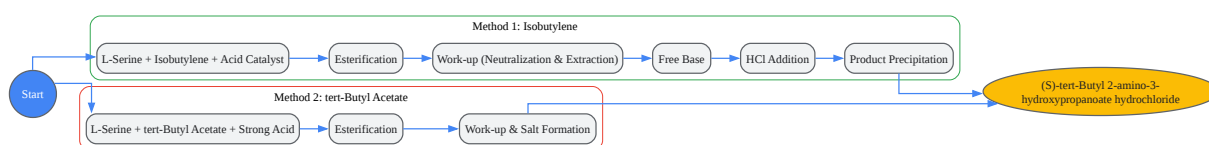
- **Reaction Setup:** L-serine is suspended in a suitable solvent such as dioxane. An acid catalyst, for example, p-toluenesulfonic acid (PTSA), is added to the suspension.
- **Reaction Conditions:** The reaction mixture is treated with isobutylene in an autoclave and stirred at room temperature for several days.
- **Work-up:** The reaction mixture is typically washed with a sodium bicarbonate solution, water, and brine to remove the acid catalyst and any unreacted amino acid. The organic solvent is then removed under reduced pressure to yield the free base of the tert-butyl ester.

- **Hydrochloride Salt Formation:** The resulting free base is dissolved in a dry, inert solvent like diethyl ether. A solution of hydrogen chloride in the same solvent is then added to precipitate the hydrochloride salt. The product is collected by filtration and dried.

#### Method 2: Reaction with tert-Butyl Acetate

This alternative method utilizes tert-butyl acetate as the source of the tert-butyl group, with a strong acid catalyst.

- **Reaction Setup:** L-serine is suspended in tert-butyl acetate. A strong acid, such as perchloric acid, is added as a catalyst.
- **Reaction Conditions:** The mixture is stirred at room temperature for an extended period, typically 24-48 hours.
- **Work-up and Salt Formation:** The work-up procedure would be similar to Method 1, involving neutralization, extraction, and subsequent precipitation of the hydrochloride salt.



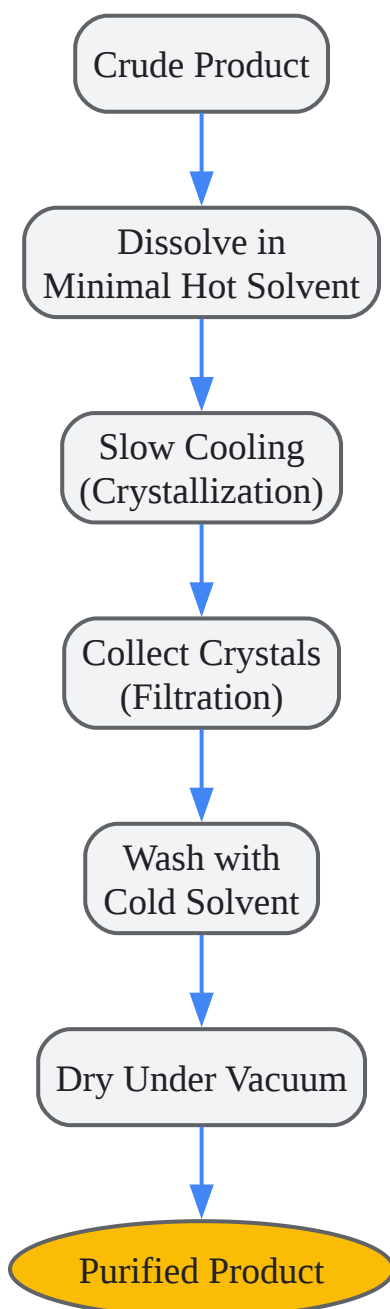
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Caption: General synthetic workflows for **(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride**.

## Purification

The primary method for purification of the final product is recrystallization.

- **Solvent Selection:** A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like diethyl ether or hexane) is often effective.
- **Procedure:** The crude product is dissolved in a minimal amount of the hot solvent or solvent mixture. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.



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Caption: A typical workflow for the purification of the target compound by recrystallization.

## Spectroscopic Analysis

While specific experimental spectra for **(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride** are not widely published, the expected spectral characteristics can be predicted based on its structure.

### 2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group (a singlet integrating to 9H), the alpha-proton (a multiplet), the beta-protons (two multiplets), the hydroxyl proton (a broad singlet), and the amine protons (a broad singlet). The chemical shifts will be influenced by the solvent used.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester, the quaternary carbon and the methyl carbons of the tert-butyl group, the alpha-carbon, and the beta-carbon.

#### General Experimental Protocol for NMR:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{D}_2\text{O}$ , or  $\text{CD}_3\text{OD}$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Data Processing: Process the raw data using appropriate software to obtain the final spectra.

### 2.3.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule:

- O-H stretch: A broad band in the region of 3400-3200  $\text{cm}^{-1}$  from the hydroxyl group.
- N-H stretch: A broad band in the region of 3200-3000  $\text{cm}^{-1}$  from the protonated amine.
- C-H stretch: Bands in the region of 3000-2850  $\text{cm}^{-1}$  from the alkyl groups.
- C=O stretch: A strong absorption band around 1730-1750  $\text{cm}^{-1}$  from the ester carbonyl group.
- C-O stretch: Bands in the region of 1250-1000  $\text{cm}^{-1}$ .

#### General Experimental Protocol for IR:

- **Sample Preparation:** Prepare the sample as a KBr pellet or as a thin film on a salt plate (if soluble in a volatile solvent).
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard range (e.g., 4000-400  $\text{cm}^{-1}$ ).

### 2.3.3. Mass Spectrometry (MS)

- **Expected Fragmentation:** In mass spectrometry, the molecule is expected to show a molecular ion peak (or a peak corresponding to  $[\text{M}+\text{H}]^+$  in electrospray ionization). Characteristic fragmentation patterns would include the loss of the tert-butyl group and other neutral losses.

#### General Experimental Protocol for MS:

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
- **Data Analysis:** Analyze the resulting mass spectrum to determine the mass-to-charge ratios of the molecular ion and fragment ions.

## Biological Activity and Applications

**(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride** is primarily utilized as a building block in organic synthesis, particularly in peptide synthesis.[1] The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of L-serine, allowing for the selective formation of peptide bonds at the amino group.[4] The tert-butyl group can be removed under acidic conditions to reveal the free carboxylic acid at a later stage of the synthesis.[4]

Due to its role as a synthetic intermediate, there is no information available in the scientific literature to suggest that **(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride** itself is involved in any specific biological signaling pathways. Its utility lies in its chemical reactivity to facilitate the construction of more complex, biologically active molecules such as peptides and peptidomimetics.[1][5]



## Safety Information

**(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride** is classified as an irritant.[2]

- Hazard Statements:
  - H315: Causes skin irritation.[2]
  - H319: Causes serious eye irritation.[2]
  - H335: May cause respiratory irritation.[2]
- Precautionary Statements:
  - Standard precautions for handling chemical irritants should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area.[2]

## Conclusion

**(S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride** is a valuable and versatile building block for chemical synthesis, particularly in the field of peptide chemistry. This guide has provided a detailed summary of its physical and chemical properties, along with generalized experimental protocols for its synthesis, purification, and analysis. While information on its direct biological activity is limited, its importance as a synthetic intermediate for the development of new therapeutics and research tools is well-established. Researchers and scientists can utilize the information presented herein to support their work with this compound.

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